Disopyramide

Bioanalysis LC-MS/MS Stable Isotope Labeling

Disopyramide-d14 Tosylate Salt is a deuterated isotopologue for quantitative LC-MS/MS bioanalysis. It provides a critical +14 Da mass shift to correct for matrix effects, meeting FDA/EMA method validation criteria. Unlike unlabeled disopyramide or structural analogs, its carbon-bound deuterium labeling minimizes H/D exchange, ensuring unmatched accuracy for therapeutic drug monitoring and stereoselective pharmacokinetic studies of the enantiomers.

Molecular Formula C28H37N3O4S
Molecular Weight 525.766
CAS No. 1216989-88-6
Cat. No. B563526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisopyramide
CAS1216989-88-6
Synonymsα-[2-[Bis(1-methylethyl-d7)amino]ethyl]-α-phenyl-2-pyridineacetamideTosylate Salt; _x000B_α-[2-[Di-(isopropyl-d7)-amino]ethyl]-α-phenyl-2-pyridineacetamide Tosylate Salt;  Dicorantil-d14 Tosylate Salt; Lispine-d14 Tosylate Salt; 
Molecular FormulaC28H37N3O4S
Molecular Weight525.766
Structural Identifiers
SMILESCC(C)N(CCC(C1=CC=CC=C1)(C2=CC=CC=N2)C(=O)N)C(C)C
InChIInChI=1S/C21H29N3O/c1-16(2)24(17(3)4)15-13-21(20(22)25,18-10-6-5-7-11-18)19-12-8-9-14-23-19/h5-12,14,16-17H,13,15H2,1-4H3,(H2,22,25)
InChIKeyGDBCAFSQSJLIBR-HHJIGIPXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility4.93e-02 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Disopyramide-d14 Tosylate Salt (CAS 1216989-88-6) Product Specification and Baseline Characterization


Disopyramide-d14 Tosylate Salt (CAS 1216989-88-6) is a deuterium-labeled isotopologue of the Class IA antiarrhythmic agent disopyramide, wherein fourteen hydrogen atoms are replaced with deuterium (²H) across the N,N-diisopropyl moieties . This compound exists as a tosylate salt with molecular formula C₂₈H₂₃D₁₄N₃O₄S and molecular weight 525.76 g/mol [1]. The parent drug disopyramide is a racemic mixture of R(-) and S(+) enantiomers that blocks fast inward sodium current in cardiac muscle and prolongs cardiac action potential duration [2]. This deuterated derivative is supplied as an analytical reference standard and stable isotope-labeled internal standard for quantitative bioanalytical applications, specifically designed for liquid chromatography-tandem mass spectrometry (LC-MS/MS) method development and validation .

Why Generic Unlabeled Disopyramide Cannot Substitute for Disopyramide-d14 Tosylate Salt in Bioanalytical Workflows


Generic unlabeled disopyramide reference standards cannot substitute for Disopyramide-d14 Tosylate Salt (CAS 1216989-88-6) in quantitative LC-MS/MS bioanalysis due to fundamental differences in analytical performance requirements. Unlabeled disopyramide lacks the mass shift necessary for use as an internal standard, failing to correct for matrix effects such as ion suppression or enhancement that occur during electrospray ionization. Deuterium-labeled internal standards with sufficient mass difference (Δm ≥ +3 Da) are essential for compensating variability in sample preparation, chromatographic conditions, and instrument response [1]. Furthermore, hydrogen-deuterium exchange (H/D scrambling) can occur with certain deuterated compounds if deuterium is attached to heteroatoms; however, in Disopyramide-d14, deuterium substitution occurs exclusively at carbon positions, thereby minimizing the risk of analytical inaccuracy due to exchange phenomena [2]. Non-isotopic internal standards such as structural analogs lack co-elution characteristics and exhibit divergent matrix effect profiles, rendering them inadequate for meeting bioanalytical method validation criteria established by regulatory guidance documents including FDA and EMA bioanalytical method validation guidelines [1].

Disopyramide-d14 Tosylate Salt (CAS 1216989-88-6): Comparative Quantitative Evidence for Product Differentiation


Isotopic Purity and Mass Spectrometric Differentiation: Disopyramide-d14 Tosylate Salt Versus Unlabeled Disopyramide

Disopyramide-d14 Tosylate Salt incorporates fourteen deuterium atoms replacing the fourteen hydrogen atoms across the two N-isopropyl groups of the disopyramide molecule, producing a mass shift of +14 Da relative to unlabeled disopyramide . This mass difference provides a clean, interference-free MS/MS channel for quantitative analysis, which is not achievable with unlabeled reference material . The deuterium labeling pattern is specified as N,N-diisopropyl-D14 substitution, ensuring that all exchangeable positions on the diisopropylamino moiety are fully deuterated [1].

Bioanalysis LC-MS/MS Stable Isotope Labeling

Differential Class 1 Electrophysiologic Effects: Disopyramide Versus Its Main Metabolite Mono-N-dealkylated Disopyramide

In a double-blind, randomized, crossover study of 10 healthy individuals receiving 2 mg/kg IV doses, disopyramide produced significantly greater prolongation of intra-atrial and His-Purkinje conduction than its main active metabolite, mono-N-dealkylated disopyramide (MND) [1]. The class 1 electrophysiologic effects of disopyramide were approximately twice those of the metabolite for atrial conduction and approximately twice those for ventricular conduction parameters [1].

Cardiac Electrophysiology Antiarrhythmic Pharmacology Clinical Pharmacodynamics

Divergent Potassium Current Modulation Among Class IA Antiarrhythmics: Disopyramide Versus Quinidine and Procainamide

In whole-cell patch-clamp studies of rabbit ventricular myocytes at 37°C, disopyramide (10 μM), quinidine (10 μM), and procainamide (50 μM) were compared for their effects on transmembrane potassium currents at concentrations approximating or exceeding therapeutic plasma levels [1]. Disopyramide and quinidine both decreased the amplitude of the transient outward potassium current (Iₜₒ) and significantly accelerated its fast inactivation kinetics, whereas procainamide produced neither effect [1]. All three drugs significantly decreased I_KATP and I_K currents [1].

Cardiac Ion Channels Patch-Clamp Electrophysiology Potassium Current Pharmacology

Enantioselective Pharmacokinetic Differences: S(+)-Disopyramide Versus R(-)-Disopyramide

In five healthy human volunteers receiving 100 mg IV infusions, the plasma protein binding and pharmacokinetics of S(+)-disopyramide and R(-)-disopyramide were compared [1]. S(+)-disopyramide exhibited substantially higher plasma protein binding affinity and faster systemic clearance than the R(-)-enantiomer, while both enantiomers undergo active tubular secretion [1]. The association constant for plasma protein binding of S(+)-disopyramide was more than twice that of R(-)-disopyramide [1].

Stereoselective Pharmacokinetics Enantiomer Pharmacology Protein Binding

Enantioselective Pharmacodynamic Potency: S-Enantiomer Versus R-Enantiomer Antiarrhythmic Effect

In rabbit studies measuring QUc interval prolongation as a pharmacodynamic marker, the antiarrhythmic potency of disopyramide enantiomers was compared following intravenous infusion [1]. The S-enantiomer demonstrated substantially greater pharmacological potency than the R-enantiomer, with the effect of racemic disopyramide representing the sum of individual enantiomer contributions [1].

Stereoselective Pharmacodynamics Antiarrhythmic Efficacy Preclinical Pharmacology

Optimal Research and Industrial Application Scenarios for Disopyramide-d14 Tosylate Salt (CAS 1216989-88-6)


Regulatory-Compliant LC-MS/MS Bioanalytical Method Validation for Therapeutic Drug Monitoring

Disopyramide-d14 Tosylate Salt serves as the optimal stable isotope-labeled internal standard (SIL-IS) for developing and validating LC-MS/MS assays intended for therapeutic drug monitoring of disopyramide in human plasma or serum. The +14 Da mass shift provided by D14 labeling ensures baseline chromatographic separation of internal standard MS/MS transitions from those of the unlabeled analyte, satisfying FDA and EMA bioanalytical method validation requirements for accuracy, precision, and matrix effect correction [1]. The tosylate salt form offers practical advantages in solubility and handling during standard solution preparation. This application directly leverages the isotopic purity and mass spectrometric differentiation evidence established in Section 3, Evidence Item 1.

Enantioselective Pharmacokinetic Studies Requiring Stereospecific Quantitation

Research investigating stereoselective pharmacokinetics of disopyramide enantiomers, as documented in the comparative evidence of Section 3 (Evidence Items 4 and 5), requires analytical methods capable of distinguishing between S(+)- and R(-)-disopyramide. Disopyramide-d14 Tosylate Salt provides a racemic deuterated internal standard that can be employed with chiral chromatographic separation to enable accurate, stereospecific quantitation of individual enantiomers in biological matrices. This addresses the 3.3-fold potency difference between enantiomers and the 1.86-fold difference in renal clearance that render non-stereospecific measurements pharmacokinetically incomplete [2][3].

Metabolite Differentiation Studies: Distinguishing Parent Drug from Mono-N-dealkylated Disopyramide

Given that disopyramide and its active metabolite mono-N-dealkylated disopyramide (MND) produce quantitatively distinct electrophysiologic effects in humans—with parent drug causing 2.2× greater intra-atrial conduction prolongation (Section 3, Evidence Item 2)—accurate discrimination between parent and metabolite is pharmacodynamically essential. Disopyramide-d14 Tosylate Salt enables precise simultaneous quantitation of disopyramide and MND in the same analytical run via LC-MS/MS, supporting pharmacokinetic-pharmacodynamic modeling studies that require resolution of parent and metabolite exposure-response relationships [1].

In Vitro Cardiac Electrophysiology Studies Requiring Defined Compound Identity

For in vitro patch-clamp investigations comparing Class IA antiarrhythmic effects on cardiac ion channels—such as the potassium current studies documented in Section 3, Evidence Item 3—Disopyramide-d14 Tosylate Salt provides an analytically verified reference material for confirmatory identification of disopyramide in experimental solutions. This ensures that observed pharmacological effects can be definitively attributed to disopyramide rather than to impurities, degradation products, or misidentified analogs. The distinct Iₜₒ modulation profile of disopyramide versus procainamide makes precise compound identity particularly important for studies seeking to differentiate class IA agent pharmacology [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Disopyramide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.